(4-nitro-1H-benzimidazol-2-yl)methanamine
Overview
Description
(4-nitro-1H-benzimidazol-2-yl)methanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a nitro group at the 4-position and a methanamine group at the 2-position of the benzimidazole ring makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitro-1H-benzimidazol-2-yl)methanamine typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for the efficient production of this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction of the nitro group: Formation of (4-amino-1H-benzimidazol-2-yl)methanamine.
Substitution reactions: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-nitro-1H-benzimidazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of (4-nitro-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
- (5-nitro-1H-benzimidazol-2-yl)methanamine
- (4-amino-1H-benzimidazol-2-yl)methanamine
- (1H-benzimidazol-2-yl)methanamine
Comparison:
- (5-nitro-1H-benzimidazol-2-yl)methanamine: Similar structure but with the nitro group at the 5-position, which may affect its reactivity and biological activity.
- (4-amino-1H-benzimidazol-2-yl)methanamine: The amino group at the 4-position instead of the nitro group, leading to different chemical and biological properties.
- (1H-benzimidazol-2-yl)methanamine: Lacks the nitro group, which significantly alters its reactivity and potential applications.
The unique combination of the nitro and methanamine groups in (4-nitro-1H-benzimidazol-2-yl)methanamine makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-nitro-1H-benzimidazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBFIUVOWZDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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